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Compound of Interest

Compound Name:
2-Chloro-6-methylpyridine-3-

boronic acid

Cat. No.: B1586860 Get Quote

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 2-
Chloro-6-methylpyridine-3-boronic acid, a combination of ¹H, ¹³C, and ¹¹B NMR provides a

detailed molecular blueprint.

Expertise in Practice: Why Solvent Choice is Critical
The choice of deuterated solvent is the first and most critical decision in preparing an NMR

sample of a boronic acid. While solvents like chloroform-d (CDCl₃) are common, dimethyl

sulfoxide-d₆ (DMSO-d₆) is often superior for this class of compounds. The acidic B(OH)₂

protons are exchangeable and often do not appear or are excessively broad in protic solvents

or in the presence of trace water. DMSO-d₆, being hygroscopic and a hydrogen bond acceptor,

can slow this exchange, often allowing for the observation of the B(OH)₂ protons as a distinct,

albeit broad, singlet.[3]

¹H NMR Spectroscopy
The ¹H NMR spectrum provides a map of the proton environments. The pyridine ring of 2-
Chloro-6-methylpyridine-3-boronic acid features two aromatic protons. Their chemical shifts

are dictated by the cumulative electronic effects of the nitrogen atom, the electron-withdrawing

chloro group, and the boronic acid group.

Aromatic Protons (H-4, H-5): Two doublets are expected in the aromatic region (typically δ

7.0-8.5 ppm). The proton at the H-5 position, situated between the methyl and boronic acid
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groups, will likely appear more upfield than the H-4 proton, which is adjacent to the electron-

withdrawing chlorine.

Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons will be

observed in the upfield region, typically around δ 2.5 ppm.

Boronic Acid Protons (-B(OH)₂): As discussed, these two protons will ideally appear as a

single, broad singlet, often in the range of δ 5.0-8.0 ppm in DMSO-d₆.[3] Its integration value

may be variable.

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum reveals the number and electronic environment of

the carbon atoms. For this molecule, six distinct signals are expected.

Pyridine Carbons: Five signals will correspond to the pyridine ring carbons. The carbons

directly attached to the electronegative chlorine (C-2) and nitrogen (C-6) will be the most

deshielded (downfield). The carbon bearing the boronic acid group (C-3) can be challenging

to observe. Its signal may be broadened due to quadrupolar relaxation from the adjacent

boron nucleus, a phenomenon that requires longer acquisition times or a higher number of

scans to overcome.[3][4]

Methyl Carbon: A single signal in the upfield region (δ ~20 ppm) will correspond to the methyl

carbon.

¹¹B NMR Spectroscopy: The Boron-Specific Probe
¹¹B NMR is an indispensable tool for characterizing boronic acids, providing direct insight into

the boron atom's coordination and hybridization state.[5]

Trigonal Boronic Acid: The sp²-hybridized boron in the free boronic acid will exhibit a broad

signal in the ¹¹B NMR spectrum, typically around δ 27-30 ppm.[6][7]

Tetrahedral Boronate: If the analysis is performed under basic conditions or in the presence

of diols, the boronic acid can convert to a tetrahedral sp³-hybridized boronate ester or anion.

This results in a significant upfield shift to approximately δ 2-9 ppm.[5][6] This technique is
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exceptionally powerful for studying reaction mechanisms and equilibria involving the boronic

acid moiety.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Accurately weigh 5-10 mg of 2-Chloro-6-methylpyridine-3-boronic
acid and dissolve it in approximately 0.6 mL of high-purity DMSO-d₆ in a clean, dry NMR

tube.[3]

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal

resolution.

¹H NMR Acquisition: Acquire the spectrum at room temperature using a standard pulse

sequence. A spectral width of 0-12 ppm is typically sufficient.

¹³C NMR Acquisition: Use a standard proton-decoupled pulse sequence. Due to the lower

natural abundance of ¹³C and potential quadrupolar broadening, an increased number of

scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to observe all

signals clearly.[3]

¹¹B NMR Acquisition: Use a specific boron probe or tune the broadband probe to the ¹¹B

frequency. A spectral width of +100 to -100 ppm is appropriate.

Workflow for NMR Analysis
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Sample Preparation

Data Acquisition (≥400 MHz)

Data Analysis

Weigh 5-10 mg of sample

Dissolve in 0.6 mL DMSO-d6

Transfer to NMR tube

¹H NMR ¹³C NMR (≥1024 scans) ¹¹B NMR

Verify proton shifts & coupling Confirm 6 carbon signals Check for trigonal Boron (~δ 28 ppm)

Assess purity

Click to download full resolution via product page

Caption: Workflow for NMR characterization of the title compound.

Table 1: Predicted NMR Data for 2-Chloro-6-
methylpyridine-3-boronic acid
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Nucleus
Predicted Chemical
Shift (δ, ppm)

Multiplicity Assignment

¹H 7.4 - 7.6 d H-5

¹H 8.0 - 8.2 d H-4

¹H ~2.5 s -CH₃

¹H 5.0 - 8.0 br s -B(OH)₂

¹³C 155 - 160 s C-6

¹³C 150 - 155 s C-2

¹³C 140 - 145 s C-4

¹³C 120 - 125 s C-5

¹³C 125 - 135 s (broad) C-3

¹³C ~20 s -CH₃

¹¹B 27 - 30 br s B(OH)₂

Note: Predicted values are based on related structures and can vary with solvent and

concentration.[3][8]

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and effective technique for confirming the presence of key functional

groups.

O-H Stretch: The boronic acid's hydroxyl groups will give rise to a very strong and broad

absorption band in the 3200-3400 cm⁻¹ region, characteristic of hydrogen-bonded O-H

groups.[9]

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H

stretches from the methyl group will be just below 3000 cm⁻¹.[10]
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Pyridine Ring Vibrations: A series of sharp to medium absorptions between 1400-1600 cm⁻¹

are characteristic of the C=C and C=N stretching vibrations of the pyridine ring.

B-O Stretch: A strong, characteristic B-O stretching vibration is expected around 1350 cm⁻¹.

[11][12]

C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between

700-800 cm⁻¹, can be assigned to the C-Cl stretch.

Trustworthiness: Spotting the Anhydride Impurity
Boronic acids have a propensity to dehydrate, especially upon heating or prolonged storage, to

form a cyclic trimeric anhydride known as a boroxine.[13] IR spectroscopy is highly effective at

detecting this common impurity. The formation of a boroxine results in the disappearance or

significant attenuation of the broad O-H stretch and the appearance of a new, strong B-O-B

ring stretching band around 1350-1400 cm⁻¹.[3]

Table 2: Key IR Absorptions for 2-Chloro-6-
methylpyridine-3-boronic acid

Frequency Range (cm⁻¹) Intensity Assignment

3200-3400 Strong, Broad O-H Stretch (Boronic Acid)

~3050 Medium Aromatic C-H Stretch

~2950 Medium Aliphatic C-H Stretch

1400-1600 Medium-Strong Pyridine C=C, C=N Stretches

~1350 Strong B-O Stretch

1350-1400 Strong
B-O-B Stretch (Boroxine

impurity)

700-800 Medium-Strong C-Cl Stretch

Mass Spectrometry (MS): Confirming Molecular
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Mass spectrometry provides the exact molecular weight, which is a critical piece of identity

confirmation. For 2-Chloro-6-methylpyridine-3-boronic acid (C₆H₇BClNO₂), the

monoisotopic mass is 171.0258 Da.[14]

Expertise: Decoding Isotopic Patterns
The presence of chlorine and boron atoms creates a distinctive isotopic signature in the mass

spectrum.

Chlorine: Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in

an M+2 peak with an intensity of approximately one-third that of the molecular ion (M⁺) peak.

Boron: Boron also has two stable isotopes, ¹¹B (~80.1%) and ¹⁰B (~19.9%). This adds further

complexity to the isotopic cluster.

The combination of these patterns provides high confidence in the elemental composition of

the detected ion. Common fragmentation pathways include the loss of water (-18 Da) or the

entire boronic acid group.

UV-Vis Spectroscopy: Probing the Electronic
Structure
UV-Vis spectroscopy measures the electronic transitions within the molecule. The pyridine ring

is the primary chromophore.

π → π* Transitions: Intense absorption bands, typically below 280 nm, arise from π → π*

transitions within the aromatic system.[15][16]

n → π* Transitions: A weaker absorption band at a longer wavelength (often >280 nm) can

sometimes be observed, corresponding to the n → π* transition involving the non-bonding

electrons on the nitrogen atom. This band is known to exhibit a "blue shift" (hypsochromic

shift) in polar solvents due to stabilization of the ground state.[15]

Comparative Analysis: Distinguishing from Isomers
and Alternatives
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Objective comparison is key to confident compound validation. The spectroscopic data for 2-
Chloro-6-methylpyridine-3-boronic acid should be benchmarked against plausible

alternatives and impurities.

Comparison with a Structural Isomer: 6-Chloro-2-
methylpyridine-3-boronic acid
This isomer differs only in the placement of the chloro and methyl groups. While the IR and MS

data would be very similar (same functional groups and molecular weight), NMR spectroscopy

would easily distinguish them. In the ¹H NMR of the 6-chloro isomer, the electronic environment

of the aromatic protons (H-4 and H-5) would be different, leading to distinct chemical shifts and

coupling patterns compared to the 2-chloro target compound.

Comparison with an Alternative Reagent: Pyridine-3-
boronic acid
This alternative lacks the chloro and methyl substituents.[17][18]

NMR: The ¹H NMR would be more complex, showing three aromatic protons instead of two.

The ¹³C NMR would show only five signals.

MS: The molecular weight would be significantly lower (122.9 Da).

IR: The spectrum would lack the characteristic C-Cl stretch.

Decision Tree for Quality Control
This workflow illustrates how to use key spectroscopic data to confirm the identity of the target

compound and rule out common impurities.
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Start Analysis

MS: m/z ~171 with
Cl isotope pattern?

¹H NMR: 2 aromatic doublets
and 1 methyl singlet?

Yes

FAIL: Incorrect MW
or Isotope Pattern.
Wrong Compound.

No

IR: Broad O-H stretch
(3200-3400 cm⁻¹)?

Yes

FAIL: Incorrect Proton Pattern.
Likely a structural isomer.

No

¹¹B NMR: Signal
at ~δ 28 ppm?

Yes

FAIL: No/Weak O-H.
Strong B-O-B (~1370 cm⁻¹)?

Suspect Boroxine.

No

Identity Confirmed:
2-Chloro-6-methylpyridine-

3-boronic acid

Yes

FAIL: No signal or wrong shift.
Possible degradation
(protodeboronation).

No

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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